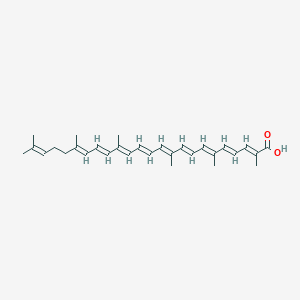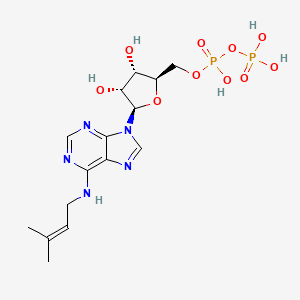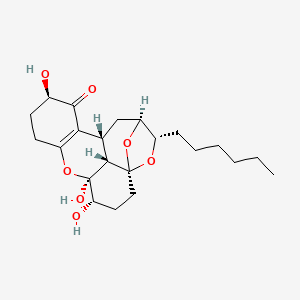
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide is a dimethoxybenzene.
Aplicaciones Científicas De Investigación
Hepatitis C Virus Inhibition
A novel series of selective hepatitis C virus (HCV) NS5B polymerase inhibitors, which include derivatives of 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide, demonstrate improved in vitro potency against HCV. These compounds bind in a distinct manner in the palm domain of NS5B, suggesting their potential as non-nucleoside inhibitors targeting the HCV polymerase (Cheng et al., 2010).
Tumor Imaging and Therapy
Certain benzamide derivatives related to 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide have been studied for their potential in imaging and therapy of tumors. For instance, compounds with high affinity and selectivity for the sigma2-receptor are used for identifying tumors in vivo, potentially aiding in the diagnosis and treatment of cancer (Rowland et al., 2006).
Investigation of Molecular Interactions
The molecule has also been utilized in studies focusing on molecular interactions and structure-activity relationships. For example, research on the effects of fluorine substitution in benzamides and the resulting impact on molecular properties and interactions provides insights into the design of more effective pharmaceutical compounds (Pero et al., 1977).
Development of Novel Therapeutic Agents
Research has been conducted on derivatives of this compound for the development of new therapeutic agents. For instance, novel boron-containing molecules related to this compound have shown potent activity against Trypanosoma brucei, the causative agent of African trypanosomiasis, demonstrating the potential of these derivatives in treating parasitic infections (Nare et al., 2010).
PET Imaging of Solid Tumors
Fluorine-containing benzamide analogs, similar to the molecule , have been synthesized and evaluated for their potential in PET imaging of solid tumors. These studies aim to develop more effective diagnostic tools for cancer (Tu et al., 2007).
Propiedades
Nombre del producto |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide |
|---|---|
Fórmula molecular |
C13H18FNO4 |
Peso molecular |
271.28 g/mol |
Nombre IUPAC |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-4,5-dimethoxybenzamide |
InChI |
InChI=1S/C13H18FNO4/c1-13(2,7-16)15-12(17)8-5-10(18-3)11(19-4)6-9(8)14/h5-6,16H,7H2,1-4H3,(H,15,17) |
Clave InChI |
HSFWXMXVUGUCRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)C1=CC(=C(C=C1F)OC)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



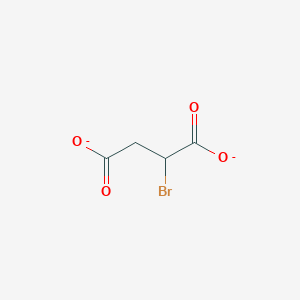
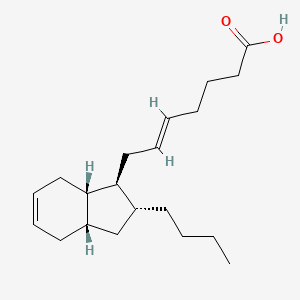

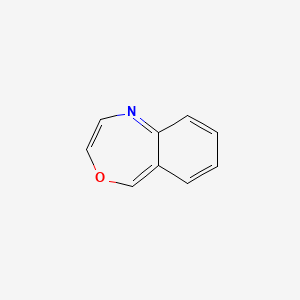
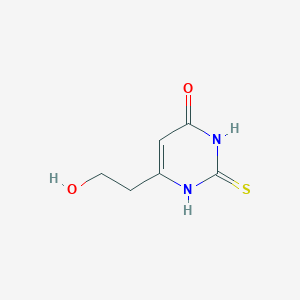
![[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1262348.png)
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)


![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)
